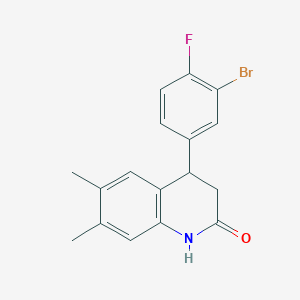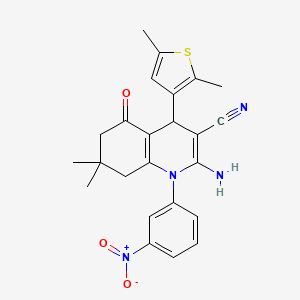
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, along with dimethyl groups on the quinolinone core
Métodos De Preparación
The synthesis of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-fluoroaniline with 6,7-dimethyl-2-quinolone under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinolinone products.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperatures and reaction times to achieve the desired transformations.
Aplicaciones Científicas De Investigación
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs)
Biological Studies: Researchers use the compound to study its effects on cellular pathways and molecular targets. It serves as a tool compound to investigate the mechanisms of action of related quinolinone derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
3-Bromo-4-fluorocinnamic acid: This compound shares the bromo and fluoro substituents but differs in its core structure, which is a cinnamic acid derivative.
(3-Bromo-4-fluorophenyl)boronic acid: This compound also contains the bromo and fluoro substituents but has a boronic acid functional group instead of the quinolinone core.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15BrFNO |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
4-(3-bromo-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15BrFNO/c1-9-5-13-12(11-3-4-15(19)14(18)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) |
Clave InChI |
BCPRYJSLTJDXPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[3-(4-ethylpiperazin-1-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11640845.png)
![methyl 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11640852.png)
![4-({1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11640858.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640863.png)

![3-(4-methylbenzyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640872.png)
![3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11640875.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)
![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11640899.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11640906.png)

![4-{(Z)-[1-(4-ethoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11640917.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640921.png)
